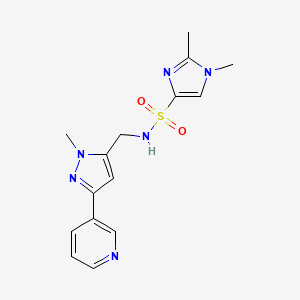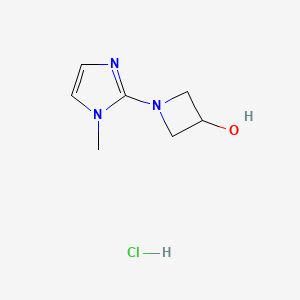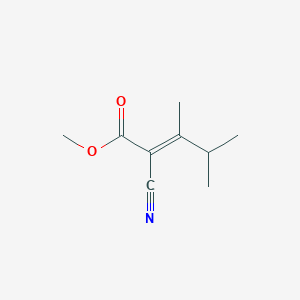
3-Methylisonicotinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 3-Methylisonicotinic acid is C7H7NO2 . It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .Physical and Chemical Properties Analysis
3-Methylisonicotinic acid has a density of 1.2±0.1 g/cm3, a boiling point of 388.6±22.0 °C at 760 mmHg, and a melting point of 235ºC . Its molecular formula is C7H7NO2 and it has a molecular weight of 137.136 . It also has a flash point of 188.8±22.3 °C .Wissenschaftliche Forschungsanwendungen
Hydrogen Bond and Conformational Analysis
3-Methylisonicotinic acid hydrochloride plays a role in the structural study of bis(1-methylisonicotinate) hydrochloride monohydrate. This study involves X-ray diffraction, vibrational spectra, and B3LYP calculations to understand the conformation and hydrogen bonding within the crystal structure. The analysis reveals that 1-methylisonicotinate betaines form homoconjugated cations through asymmetric hydrogen bonds, which are significant for understanding molecular interactions and stability in crystalline forms. This research provides insights into the hydrogen bond dynamics and structural conformations of related compounds (Szafran, Katrusiak, & Dega-Szafran, 2006).
Educational Application in Chemistry
Although not directly related to this compound, educational research involving chemical demonstrations, such as those using indicators in acid solutions, highlights the importance of engaging teaching methods in conveying complex chemical concepts. This approach emphasizes the role of cognitive conflict in learning, suggesting the potential for incorporating complex compounds like this compound in educational settings to enhance understanding of chemical properties and reactions (Baddock & Bucat, 2008).
Environmental and Industrial Applications
Studies have explored the role of compounds related to this compound in environmental and industrial contexts, such as dye decolorization and corrosion inhibition. For example, research on the Fenton oxidative processes for dye degradation highlights the utility of related chemical mediators in enhancing the efficiency of environmental cleanup efforts. This suggests potential applications for this compound and similar compounds in improving industrial processes and environmental technologies (Santana et al., 2019).
Bio-based Chemical Production
Investigations into bio-based production of chemicals have noted the importance of compounds such as 3-hydroxypropionic acid as precursors for various industrially significant chemicals. Although not directly mentioning this compound, this research underscores the broader context in which related compounds are being studied for sustainable chemical synthesis, potentially pointing towards applications of this compound in green chemistry and biotechnology (Vidra & Németh, 2017).
Safety and Hazards
3-Methylisonicotinic acid is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Eigenschaften
IUPAC Name |
3-methylpyridine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSFKOVYOQKJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2613451.png)

![1-{Trimethylthieno[2,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2613454.png)




![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide](/img/structure/B2613464.png)

![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2613466.png)

